molecular formula C12H10FNO2S B12436754 Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B12436754
M. Wt: 251.28 g/mol
InChI Key: GWAFTRGNRRLRRU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (CAS 860354-63-8) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound belongs to the 3-aminothiophene class, a privileged scaffold in medicinal chemistry known for its versatility in constructing biologically active molecules . Its primary research application is as a key building block in the synthesis of novel epidermal growth factor receptor (EGFR) inhibitors . EGFR is a well-validated target in anti-cancer drug discovery, and 3-aminothiophene derivatives are strategically incorporated into molecular designs to develop potent therapeutic agents. For instance, this core structure can be used to create sophisticated pyrimidine-based compounds that have demonstrated excellent antitumor activities in research settings, showing promise against various cancer cell lines . The 3-fluorophenyl substituent and the ester-protected carboxylic acid group make this intermediate particularly valuable for further synthetic modification and structure-activity relationship (SAR) studies. Researchers will find this product suitable for lead optimization and exploratory synthesis in drug discovery projects. It is offered with a purity of ≥98% and should be stored sealed in a dry environment, at 2-8°C . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or human use.

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3

InChI Key

GWAFTRGNRRLRRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)N

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate : Serves as the starting material.
  • TsOH·H₂O : Protonates the amino group, enabling diazotization.
  • NaNO₂ : Forms diazonium intermediates.
  • CuCl : Facilitates halogenation at position 3.

Procedure :

  • Diazotization : The amino group is converted to a diazonium salt using TsOH and NaNO₂.
  • Chlorination : CuCl replaces the diazonium group with Cl, yielding methyl 3-chloro-5-(3-fluorophenyl)thiophene-2-carboxylate.
  • Amination : Substitution of Cl with NH₃ or NH₃ equivalents under basic conditions to reintroduce the amino group.

Challenges :

  • Intermediate Instability : Diazonium salts are sensitive to temperature and light, necessitating low-temperature conditions.
  • Low Functional Group Compatibility : Halogenation may interfere with ester or aryl groups, requiring protective strategies.

Suzuki-Miyaura Cross-Coupling

This approach enables modular synthesis by attaching the 3-fluorophenyl group to a pre-functionalized thiophene scaffold.

Reagents and Conditions

  • 5-bromo-thiophene-2-carboxylate : Precursor for cross-coupling.
  • 3-fluorophenylboronic acid : Aryl donor.
  • Pd(PPh₃)₄ : Catalyst for transmetallation.
  • K₂CO₃ : Base to deprotonate boronic acid.

Procedure :

  • Esterification : Thiophene-2-carboxylic acid is esterified to methyl thiophene-2-carboxylate.
  • Bromination : Directed bromination at position 5 using a regioselective directing group (e.g., NO₂).
  • Cross-Coupling : Suzuki reaction attaches the 3-fluorophenyl group to the 5-position.
  • Amination : Introduce NH₂ at position 3 via nitration/reduction or direct substitution.

Optimization Insights :

  • Catalyst Loading : Pd catalysts (0.5–1 mol%) enhance reaction efficiency while minimizing costs.
  • Solvent Choice : DMF or dioxane improves solubility of polar intermediates.

Yield Data :

Step Reagents Conditions Yield
Esterification SOCl₂, MeOH Reflux, 2h 85%
Bromination Br₂, NaOAc Acetic acid, 0°C 70%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 120°C, 15h 85%

Comparative Analysis of Methods

Parameter One-Pot Cyclization Chloro Substitution Suzuki Coupling
Regioselectivity High (predefined) Moderate High (directed)
Steps 1 pot 3–4 steps 4–5 steps
Cost Moderate High High
Scalability Good Limited Excellent

Critical Research Findings

  • Regioselectivity Control : The one-pot method ensures precise placement of substituents due to the electronic effects of the acrylonitrile precursor.
  • Amination Challenges : Direct introduction of NH₂ via nitration/reduction is less efficient than in situ generation during cyclization.
  • Catalyst Optimization : Pd(PPh₃)₄ outperforms other palladium catalysts in Suzuki reactions for electron-deficient aryl boronic acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the thiophene ring significantly influences the compound's electronic, steric, and solubility properties. Key comparisons include:

Compound Substituent (Position) Molecular Weight (g/mol) LogP<sup>*</sup> Key Applications Synthesis Yield (if available)
Target: 3-Fluorophenyl derivative 3-F ~281.27 (calculated) ~2.8 (estimated) Research chemical, drug discovery N/A
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate 4-F 281.27 ~2.7 Intermediate in organic synthesis Commercial (CAS 175137-08-3)
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4-Cl 283.73 ~3.1 Pharmaceutical intermediate 55% (Pd-catalyzed cross-coupling)
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate 3-OCH₃ 277.32 ~2.3 Precursor to pyrimidinones 99% (condensation step)
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-Cl 297.75 ~3.4 Textile dyes (good fastness) Not specified

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The meta-substitution (3-F) may reduce steric hindrance compared to bulkier substituents like 4-(benzyloxy)phenyl , improving accessibility for further functionalization.

Biological Activity

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₀FNO₂S
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 175137-08-3
  • Melting Point : 153–155 °C

The compound features a thiophene ring substituted with an amino group and a fluorophenyl moiety, which contributes to its unique biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been shown to exhibit significant activity against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM . This suggests that the compound could be a candidate for further development in treating mycobacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of thiophene-based compounds exhibit promising cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) . The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance anticancer efficacy, making it a potential lead compound in cancer therapy.

Cell Line IC50 Value (µM) Reference
MCF-7< 10
HEPG-2< 15

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and apoptosis pathways. The presence of the amino group may facilitate interactions with receptors or enzymes critical for these processes.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in Antimicrobial Agents and Chemotherapy evaluated various thiophene derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria and mycobacteria .
  • Anticancer Screening :
    Another investigation focused on the anticancer properties of this compound revealed significant cytotoxicity against multiple cancer cell lines. The study highlighted the potential for this compound to be developed into a chemotherapeutic agent .

Q & A

Q. How can synthetic routes for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate be optimized for improved yield and purity?

Methodological Answer: The compound is typically synthesized via:

  • Microwave-assisted condensation : Ethyl bromoacetate reacts with precursor amines under microwave irradiation (60–80°C, 30–60 min), achieving ~55–70% yield with reduced side products .
  • Pd-catalyzed cross-coupling : For aryl-substituted derivatives, Suzuki-Miyaura coupling with 3-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst in THF/triethylamine yields 55–60% .
  • Esterification : Starting from 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid, HCl-catalyzed methanol esterification achieves >90% conversion .

Q. Key Considerations :

  • Use column chromatography (silica gel, cyclohexane/DCM with 3% triethylamine) to isolate pure products .
  • Monitor reactions via TLC and characterize intermediates via 1H^1H NMR (e.g., δ 6.61 ppm for NH2_2, δ 7.02–7.21 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H^1H NMR :
    • NH2_2 protons appear as a D2_2O-exchangeable singlet at δ 6.61 ppm.
    • Aromatic protons (3-fluorophenyl) resonate as a multiplet at δ 7.02–7.21 ppm.
    • Methoxy group (COOCH3_3) appears as a singlet at δ 3.85–3.93 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 291–387 (varies by substituents) confirms molecular weight .
  • IR Spectroscopy : Stretching bands at 1680–1700 cm1^{-1} (C=O ester) and 3300–3400 cm1^{-1} (NH2_2) .

Q. How does purification methodology impact the functional group stability of this compound?

Methodological Answer:

  • Column Chromatography : Use deactivated silica gel (3% triethylamine) to prevent acid-catalyzed degradation of the amine group .
  • Recrystallization : Ethanol/water mixtures (4:1) yield crystals with >98% purity, avoiding prolonged heating to prevent ester hydrolysis .
  • HPLC : For analytical validation, C18 reverse-phase columns with acetonitrile/water (70:30) resolve polar byproducts (e.g., unreacted carboxylic acid) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence regioselectivity in further functionalization reactions?

Methodological Answer: The electron-withdrawing fluorine atom directs electrophilic substitution to the para position of the phenyl ring. Example reactions:

  • Nitration : HNO3_3/H2_2SO4_4 yields 3-fluoro-4-nitrophenyl derivatives, confirmed by 19F^{19}F NMR (δ -110 ppm) .
  • Suzuki Coupling : Boronic acids react selectively at the meta position relative to fluorine due to steric hindrance .

Data Contradiction : Microwave-assisted reactions show higher para-selectivity (80%) vs thermal methods (60%), attributed to rapid equilibration under microwaves .

Q. What computational strategies (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations (B3LYP/6-31G*):
    • HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity, aligning with experimental sulfonamide condensation yields (65–75%) .
    • Fluorine’s electronegativity reduces electron density on the thiophene ring, increasing susceptibility to nucleophilic attack at C4 .
  • Docking Studies : Used to design derivatives as 17β-HSD2 inhibitors, showing binding affinity (IC50_{50} ~0.8 µM) .

Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H NMR shifts) be resolved during characterization?

Methodological Answer:

  • Dynamic Effects : Exchange broadening of NH2_2 signals (δ 6.61 ppm) in DMSO-d6_6 vs CDCl3_3 requires D2_2O shaking for confirmation .
  • Impurity Analysis : Peaks at δ 1.43–1.65 ppm may indicate residual ethyl acetate; compare with GC-MS traces .
  • X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., fluorine vs methoxy groups) .

Q. What biological activities are associated with this compound, and how are they evaluated?

Methodological Answer:

  • Enzyme Inhibition :
    • 17β-HSD2 Inhibition : IC50_{50} values determined via radiometric assays using tritiated estradiol .
    • Antimicrobial Activity : MIC testing against S. aureus (MIC ~32 µg/mL) via broth dilution .
  • Cytotoxicity : MTT assays on HeLa cells (IC50_{50} >100 µM) confirm low toxicity, supporting its use as a scaffold .

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